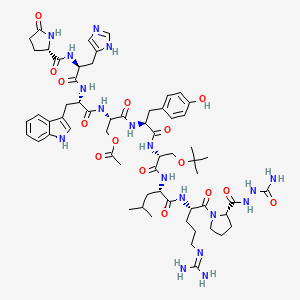

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H86N18O15 |

|---|---|

Molecular Weight |

1311.4 g/mol |

IUPAC Name |

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate |

InChI |

InChI=1S/C61H86N18O15/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 |

InChI Key |

KREYNRXTZROSOF-UVLQAERKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH: A Technical Guide to a Potent GnRH Antagonist

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH , more commonly known as Cetrorelix (B55110) Acetate (B1210297) , is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Marketed under the brand name Cetrotide®, it is primarily utilized in assisted reproductive technologies (ART) to prevent premature ovulation in women undergoing controlled ovarian stimulation.[1][4][5] This guide provides a comprehensive overview of its core pharmacology, mechanism of action, pharmacokinetics, and clinical application for researchers, scientists, and drug development professionals.

Core Identity and Function

Cetrorelix is an analog of the native GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10.[2][6] Its primary function is to act as a competitive antagonist at the GnRH receptors located on the gonadotrophic cells of the anterior pituitary gland.[3][4][7][8] By binding to these receptors, Cetrorelix blocks the action of endogenous GnRH, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[7][9] This immediate suppression, without an initial stimulatory "flare-up" effect seen with GnRH agonists, is a key characteristic of its mechanism.[7][9]

The inhibition of the premature LH surge by Cetrorelix allows for controlled follicular development and prevents the untimely release of oocytes, thereby enabling physicians to time oocyte retrieval for procedures like in vitro fertilization (IVF).[4][5][8][10]

Mechanism of Action and Signaling Pathway

The reproductive hormonal cascade begins in the hypothalamus with the pulsatile release of GnRH.[5][8] GnRH travels to the anterior pituitary and binds to its receptors, stimulating the synthesis and release of LH and FSH.[2][8][11] These gonadotropins, in turn, act on the ovaries to promote follicular growth and steroidogenesis. A mid-cycle surge in LH is the direct trigger for ovulation.[2][3][11]

Cetrorelix disrupts this pathway by competitively inhibiting the binding of GnRH to its receptors on the pituitary gonadotrophs.[3][4][8][11] This blockade prevents the downstream signaling cascade that leads to LH and FSH release, thus averting a premature LH surge and ovulation.[4][10]

Pharmacokinetic and Pharmacodynamic Properties

Cetrorelix is administered via subcutaneous injection and is rapidly absorbed.[7] Its pharmacokinetic and pharmacodynamic profiles have been well-characterized in healthy premenopausal women.

Pharmacokinetic Data

| Parameter | Value | Reference |

| Absolute Bioavailability | ~85% | [3][9][11] |

| Time to Maximum Concentration (tmax) | ~1 hour | [12] |

| Terminal Half-life (t1/2) | ~30 hours (after subcutaneous injection) | [9][11] |

| Apparent Volume of Distribution (Vd/F) | 1.16 ± 0.29 L/kg | [9][11] |

| Plasma Protein Binding | ~86% | [6][11] |

Pharmacodynamic Data

| Parameter | Value | Reference |

| IC50 for LH Suppression | 3.6 ng/mL | [13] |

| IC50 for FSH Suppression | 7.25 ng/mL | [13] |

| Median Shift in LH Surge (1 mg dose) | 4.1 days | [13] |

| Median Shift in LH Surge (3 mg dose) | 7.5 days | [13] |

| Median Shift in LH Surge (5 mg dose) | 9.3 days | [13] |

Experimental Protocols

The clinical development of Cetrorelix has involved numerous studies to establish its safety and efficacy. The following outlines a typical experimental workflow for a clinical trial evaluating Cetrorelix in a GnRH antagonist protocol for controlled ovarian stimulation.

Key Methodologies

-

Patient Population: Infertile women, typically aged 19-40, undergoing controlled ovarian stimulation for ART.[2][14] Exclusion criteria often include polycystic ovary syndrome (PCOS), low ovarian reserve, and severe endometriosis.[2]

-

Ovarian Stimulation: Ovarian stimulation is initiated on day 2 or 3 of the menstrual cycle with gonadotropins such as recombinant follicle-stimulating hormone (rFSH).[2][15][16] The dosage is adjusted based on the individual's response.[2][15]

-

Cetrorelix Administration:

-

Multiple Dose Regimen: A daily subcutaneous injection of 0.25 mg of Cetrorelix is typically initiated on stimulation day 5 or 6 and continued daily until the day of human chorionic gonadotropin (hCG) administration.[2][15][16]

-

Single Dose Regimen: A single subcutaneous injection of 3 mg of Cetrorelix is administered when adequate estradiol levels are reached (e.g., 400 pg/mL), usually on stimulation day 7.[2] If hCG is not administered within 4 days, daily 0.25 mg doses may be initiated.[1][2][14]

-

-

Monitoring: Follicular development is monitored via transvaginal ultrasound and measurement of serum estradiol levels.[17][18]

-

Triggering Ovulation: When a sufficient number of follicles reach an adequate size, a single injection of hCG is administered to induce final oocyte maturation.[2][15]

-

Outcome Measures: The primary outcome is often the prevention of a premature LH surge (defined as LH <10 IU/L on the day of hCG administration).[14] Secondary outcomes include the number of oocytes retrieved, fertilization rates, embryo quality, and clinical pregnancy rates.[14][16]

Conclusion

This compound, or Cetrorelix Acetate, is a well-established GnRH antagonist with a rapid and reliable mechanism of action for the prevention of premature LH surges during controlled ovarian stimulation. Its favorable pharmacokinetic profile and demonstrated efficacy in clinical trials have made it an integral component of modern assisted reproductive technologies, offering precise control over the timing of ovulation and optimizing outcomes for patients undergoing fertility treatments.

References

- 1. Cetrorelix - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cetrotide® mechanism of action during the ART process [hcp.merckgroup.com]

- 5. Cetrotide in Fertility Treatment: Uses, Benefits, Side Effects & Dosage [novaivffertility.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of Cetrorelix? [synapse.patsnap.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Cetrotide® mechanism of action during the ART process [hcp.merckgroup.com]

- 11. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reference.medscape.com [reference.medscape.com]

- 16. Frontiers | GnRH Antagonist Protocol With Cessation of Cetrorelix on Trigger Day Improves Embryological Outcomes for Patients With Sufficient Ovarian Reserve [frontiersin.org]

- 17. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

A Technical Guide to the Structure and Synthesis of (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the structure, proposed synthesis, and biological context of the novel Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH. This guide is intended for an audience with a strong background in peptide chemistry and pharmacology.

Introduction to LHRH and Its Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in the reproductive endocrine system. Its native sequence is (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. LHRH stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.

Chemical modification of the native LHRH structure has led to the development of potent agonists and antagonists. These analogs are crucial therapeutic agents for a range of conditions, including prostate cancer, breast cancer, endometriosis, and precocious puberty. The target peptide, (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH, incorporates three key modifications designed to enhance its biological characteristics:

-

Acetylated Serine at position 4 (Ser(Ac)4): This modification may influence receptor binding and peptide conformation.

-

D-Serine (tert-Butyl) at position 6 (D-Ser(tBu)6): The substitution of Gly at position 6 with a D-amino acid is a hallmark of LHRH superagonists. This change increases resistance to enzymatic degradation and enhances receptor binding affinity. The tert-Butyl group protects the serine side chain.

-

Azaglycine at position 10 (Azagly10): The replacement of the C-terminal Gly-NH2 with an azaglycine residue introduces a nitrogen atom into the peptide backbone. This modification can alter the peptide's conformational properties and metabolic stability.

Peptide Structure

The proposed structure of (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH is a decapeptide analog with the following amino acid sequence and modifications:

(pyro)Glu-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2

This structure is based on the standard LHRH backbone with specific substitutions at positions 4, 6, and 10. The N-terminus is a pyroglutamic acid, and the C-terminus is an azaglycinamide.

Proposed Synthesis Protocol

The synthesis of this peptide can be achieved via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. A detailed experimental protocol is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH on a Rink Amide MBHA resin.

Materials:

-

Rink Amide MBHA resin (100-200 mesh)

-

Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(Ac)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

-

Boc-pGlu-OH (pyroglutamic acid)

-

Fmoc-Azagly-OH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)

-

Diethyl ether (for precipitation)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

-

Synthesis Cycle (for each amino acid):

-

Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and shake for 2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Monitoring: Confirm the completion of the coupling reaction using a Kaiser test.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash thoroughly.

-

-

Coupling Sequence: Couple the amino acids sequentially starting from the C-terminus: Fmoc-Azagly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(Ac)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH.

-

N-terminal Capping: After the final Fmoc deprotection (of His), couple Boc-pGlu-OH using the same activation method.

-

Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet.

-

Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry (e.g., ESI-MS).

Synthesis Workflow Diagram

Caption: Solid-phase synthesis workflow for (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH.

Biological Activity and Data

While no specific experimental data exists for the novel peptide (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH, we can infer its likely biological profile from data on well-studied LHRH agonists that share key structural modifications, particularly the D-amino acid substitution at position 6. The data presented below for Goserelin and Leuprolide, two widely used LHRH agonists, serves as a benchmark for potential activity.

Table 1: Comparative Biological Activity of LHRH Agonists

| Compound | Sequence | Receptor Binding Affinity (IC50, nM) | In vivo Potency (vs LHRH) |

| LHRH (Native) | (p)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | ~1.0 - 5.0 | 1 |

| Goserelin | (p)Glu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azagly -NH2 | ~0.1 - 0.5 | ~100 |

| Leuprolide | (p)Glu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | ~0.2 - 1.0 | ~50 |

| (Ser(Ac)4,...) | (p)Glu-His-Trp-Ser(Ac) -Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azagly -NH2 | Hypothesized: < 1.0 | Hypothesized: > 50 |

Note: Data is compiled from multiple literature sources and should be considered representative. The values for the target peptide are hypothetical and require experimental validation.

LHRH Receptor Signaling Pathway

LHRH and its analogs exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells. Upon agonist binding, the receptor activates a signaling cascade that leads to the synthesis and release of LH and FSH.

The primary signaling pathway involves the Gαq/11 G-protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to gonadotropin gene expression and secretion.

Caption: GnRH receptor signaling cascade initiated by an LHRH agonist.

Conclusion and Future Directions

The peptide (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH represents a novel, rationally designed LHRH analog. Based on established structure-activity relationships, it is hypothesized to be a potent superagonist with enhanced metabolic stability. The proposed solid-phase synthesis protocol provides a clear and feasible route to obtaining this compound for further study.

Future research should focus on the successful synthesis, purification, and characterization of the peptide. Subsequent in vitro and in vivo studies are necessary to validate its receptor binding affinity, biological potency, and pharmacokinetic profile. This experimental data will be crucial in determining its potential as a therapeutic candidate.

The In Vitro Biological Activity of LHRH Analogs: A Technical Guide

This guide provides a comprehensive overview of the in vitro biological activity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, intended for researchers, scientists, and drug development professionals. It covers their direct effects on various cell types, receptor binding affinities, and the intracellular signaling pathways they modulate.

Introduction to LHRH Analogs

LHRH, a decapeptide produced in the hypothalamus, plays a crucial role in regulating the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] LHRH analogs are synthetic peptides that mimic or block the action of natural LHRH. They are broadly categorized into two groups:

-

LHRH Agonists: These analogs, such as Triptorelin, Buserelin, and [D-Trp6]LHRH, initially stimulate the LHRH receptors, leading to a surge in LH and FSH secretion.[1] However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and leading to a state of "medical castration".[1]

-

LHRH Antagonists: Analogs like Cetrorelix and SB-75 competitively block the LHRH receptors, leading to an immediate and dose-dependent inhibition of LH and FSH secretion without the initial stimulatory phase.

Beyond their effects on the pituitary-gonadal axis, LHRH analogs have been shown to exert direct effects on various cancer cells, including those of the prostate, breast, endometrium, and ovaries, which often express LHRH receptors.[2] This direct action is a key area of research for targeted cancer therapies.

Quantitative Analysis of In Vitro Biological Activity

The in vitro activity of LHRH analogs is primarily assessed by their binding affinity to LHRH receptors and their potency in eliciting a biological response, such as inhibiting cell proliferation.

Receptor Binding Affinity of LHRH Analogs

The binding affinity of LHRH analogs to their receptors is a critical determinant of their biological activity. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The maximum binding capacity (Bmax) represents the total number of receptors in the tested cells.

| Cell Line | LHRH Analog | Receptor Type | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |

| Endometrial Cancer | |||||

| HEC-1A | [125I,D-Trp6]LHRH | High Affinity | 5.7 x 10⁻⁹ M | 78 fmol/10⁶ cells | [3] |

| Low Affinity | 1.4 x 10⁻⁶ M | 21 pmol/10⁶ cells | [3] | ||

| Ishikawa | [125I,D-Trp6]LHRH | High Affinity | 4.2 x 10⁻⁹ M | 29 fmol/10⁶ cells | [3] |

| Low Affinity | 4.0 x 10⁻⁶ M | 32 pmol/10⁶ cells | [3] | ||

| Ovarian Cancer | |||||

| EFO-21 | [125I, D-Trp6]LHRH | High Affinity | 1.5 x 10⁻⁹ M | 4.9 fmol/10⁶ cells | [4] |

| Low Affinity | 7.5 x 10⁻⁶ M | 24 pmol/10⁶ cells | [4] | ||

| EFO-27 | [125I, D-Trp6]LHRH | High Affinity | 1.7 x 10⁻⁹ M | 3 fmol/10⁶ cells | [4] |

| Low Affinity | 4.3 x 10⁻⁶ M | 14.5 pmol/10⁶ cells | [4] |

Antiproliferative Effects of LHRH Analogs

LHRH analogs can directly inhibit the growth of certain cancer cell lines in vitro. This antiproliferative effect is a key measure of their direct biological activity.

| Cell Line | LHRH Analog | Concentration | Incubation Time | Proliferation (% of Control) | Reference |

| Endometrial Cancer | |||||

| HEC-1A | [D-Trp6]LHRH (Triptorelin) | 10⁻⁹ M | 6 days | 80 ± 1% | [3] |

| 10⁻⁵ M | 24 hours | 76 ± 2% | [3] | ||

| 10⁻⁵ M | 6 days | 62 ± 1% | [3] | ||

| Ishikawa | [D-Trp6]LHRH (Triptorelin) | 10⁻⁹ M | 6 days | 71 ± 2% | [3] |

| 10⁻⁵ M | 24 hours | 88 ± 4% | [3] | ||

| 10⁻⁵ M | 6 days | 52 ± 2% | [3] | ||

| Ovarian Cancer | |||||

| EFO-21 | [D-Trp6]LHRH | 10⁻⁹ M | 6 days | 87.5% | [4] |

| 10⁻⁵ M | 24 hours | 77% | [4] | ||

| 10⁻⁵ M | 6 days | 65.5% | [4] | ||

| EFO-27 | [D-Trp6]LHRH | 10⁻⁹ M | 6 days | 86% | [4] |

| 10⁻⁵ M | 24 hours | 77% | [4] | ||

| 10⁻⁵ M | 6 days | 68% | [4] | ||

| Prostate Cancer | |||||

| DU-145 | AEZS-108 (Doxorubicin-[D-Lys(6)]LHRH) | 100 nM | 48 hours | ~85% | [5] |

| 250 nM | 48 hours | ~48% | [5] | ||

| Doxorubicin | 100 nM | 48 hours | ~85% | [5] | |

| 250 nM | 48 hours | ~48% | [5] | ||

| [D-Lys(6)]LHRH | 100 nM / 250 nM | 48 hours | No significant effect | [5] |

LHRH Receptor Signaling Pathways

The binding of an LHRH analog to its receptor initiates a cascade of intracellular events that determine the cellular response. The signaling pathway activated can differ depending on the cell type.

Pituitary Gonadotrophs: The Gq/11-PLC Pathway

In pituitary gonadotroph cells, the LHRH receptor is coupled to a Gq/11 protein.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] This cascade ultimately results in the synthesis and release of LH and FSH.[6]

Cancer Cells: The Gi-cAMP Pathway

In contrast to pituitary cells, LHRH receptors in some cancer cells, such as prostate cancer cells, are often coupled to an inhibitory G-protein (Gi).[7] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP is thought to mediate the antiproliferative effects of LHRH analogs in these cells.[7]

Experimental Protocols

Standardized in vitro assays are essential for characterizing the biological activity of LHRH analogs. The following sections provide detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of LHRH analogs.

Materials:

-

Cell lines expressing LHRH receptors

-

Radiolabeled LHRH analog (e.g., [125I,D-Trp6]LHRH)

-

Unlabeled LHRH analog (for competition)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Wash buffer (ice-cold)

-

Cell scraper or EDTA solution

-

Centrifuge

-

Gamma counter

-

96-well filter plates

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture cells to near confluency.

-

Wash cells with PBS and harvest them using a cell scraper or gentle EDTA treatment.[8]

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in lysis buffer and homogenize.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate.

-

For saturation binding, add increasing concentrations of the radiolabeled LHRH analog to a fixed amount of membrane preparation.

-

For competition binding, add a fixed concentration of the radiolabeled analog and increasing concentrations of the unlabeled competitor analog.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled analog).

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.[9]

-

-

Separation and Counting:

-

Separate bound from free radioligand by rapid vacuum filtration through filter plates.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.[8]

-

Analyze the competition binding data to determine the IC50 (the concentration of unlabeled analog that inhibits 50% of specific radioligand binding).

-

Cell Proliferation Assay

This assay measures the direct effect of LHRH analogs on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free medium

-

LHRH analog(s) to be tested

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or alamarBlue)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Serum Starvation (Optional):

-

Replace the culture medium with serum-free medium and incubate for another 24 hours to synchronize the cell cycle.[5]

-

-

Treatment:

-

Quantification of Cell Viability:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the control wells.

-

Plot the percentage of proliferation against the log concentration of the LHRH analog to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

-

Hormone Secretion Assay

This assay is used to assess the ability of LHRH analogs to stimulate or inhibit hormone secretion from responsive cells (e.g., progesterone (B1679170) secretion from ovarian cells or testosterone (B1683101) from Leydig cells).[10][11]

Materials:

-

Primary cells (e.g., rat ovarian cells, Leydig cells) or a responsive cell line

-

Culture medium and buffers

-

LHRH analog(s)

-

Stimulating agent (e.g., hCG) if measuring inhibition[10]

-

Hormone-specific ELISA or radioimmunoassay (RIA) kit

Procedure:

-

Cell Preparation:

-

Isolate primary cells using mechanical and enzymatic dispersion methods.[10]

-

Prepare a cell suspension of a known density.

-

-

Incubation:

-

Sample Collection:

-

At the end of the incubation, centrifuge the tubes/plate to pellet the cells.

-

Collect the supernatant, which contains the secreted hormones.

-

-

Hormone Quantification:

-

Measure the concentration of the hormone of interest (e.g., progesterone, testosterone) in the supernatant using a specific ELISA or RIA kit.

-

-

Data Analysis:

-

Calculate the amount of hormone secreted per number of cells.

-

Plot the hormone concentration against the log concentration of the LHRH analog to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response) or IC50 (inhibitory concentration for 50% inhibition).

-

Conclusion

The in vitro evaluation of LHRH analogs is a cornerstone of their development as therapeutic agents. The assays and data presented in this guide provide a framework for understanding and comparing the biological activity of these compounds. By elucidating their binding affinities, direct effects on cell proliferation, and the signaling pathways they modulate, researchers can better predict their in vivo efficacy and advance the development of novel targeted therapies for a range of diseases, including hormone-dependent cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulatory effect of LHRH and its agonists on Leydig cell steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Hormone Therapy: An In-depth Guide to the Discovery and Development of Potent LHRH Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), by Andrew V. Schally and Roger Guillemin, a landmark achievement that garnered them the Nobel Prize in Physiology or Medicine in 1977, heralded a new era in endocrinology and medicine. This decapeptide, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is the central regulator of the reproductive endocrine system. Its discovery paved the way for the synthesis of thousands of LHRH analogs, leading to the development of potent agonists that have revolutionized the treatment of a multitude of hormone-dependent diseases, including prostate cancer, breast cancer, endometriosis, and precocious puberty.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of these potent LHRH agonists, with a focus on their structure-activity relationships, the experimental protocols used for their characterization, and the key signaling pathways they modulate.

From Discovery to Superagonists: A Tale of Rational Drug Design

The native LHRH molecule has a very short biological half-life of only a few minutes, limiting its therapeutic potential.[3] The primary goal in the development of LHRH agonists was to create analogs with increased potency and a longer duration of action. This was achieved through systematic structure-activity relationship (SAR) studies, which identified key positions within the decapeptide sequence that could be modified to enhance receptor binding affinity and resistance to enzymatic degradation.

The two most critical modifications were:

-

Substitution at Position 6: Replacing the native glycine (B1666218) (Gly) at position 6 with a D-amino acid, such as D-leucine, D-tryptophan, or D-serine (But), was found to dramatically increase the agonist's potency.[3] This substitution is believed to induce a β-turn conformation that is favorable for receptor binding and protects the peptide from enzymatic cleavage between positions 6 and 7.

-

Modification at Position 10: Replacement of the C-terminal Gly-NH2 with an ethylamide (NHEt) or an azaglycine (Aza-Gly) further enhanced the agonist's stability and potency.[3]

These strategic modifications led to the development of "superagonists" that are 50 to 100 times more potent than native LHRH.[3]

Quantitative Analysis of LHRH Agonist Potency

The potency of LHRH agonists is a critical determinant of their therapeutic efficacy. This is typically quantified by measuring their binding affinity (Ki) to the LHRH receptor and their ability to stimulate luteinizing hormone (LH) release (EC50). The following table summarizes the available quantitative data for some of the most clinically significant LHRH agonists.

| Agonist | Structure | Relative Potency (vs. LHRH) | Binding Affinity (Ki) | In Vitro LH Release (EC50) |

| LHRH (Native) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 1 | - | - |

| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | ~50-100 | High | Potent |

| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-Aza-Gly-NH2 | ~100 | High | Potent |

| Triptorelin (B344507) | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 | ~100-200 | ~10x higher than LHRH[3] | Most potent in some studies[4] |

| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-NHEt | ~50-100 | High | Potent |

| Nafarelin | pGlu-His-Trp-Ser-Tyr-D-Nal(2)-Leu-Arg-Pro-Gly-NH2 | ~200 | High | Potent |

Note: Comprehensive and directly comparable Ki and EC50 values from a single source are scarce in the publicly available literature. The relative potencies are generally accepted estimates based on various in vitro and in vivo studies.

The Paradoxical Mechanism of Action: From Stimulation to Suppression

The therapeutic effect of LHRH agonists is based on a paradoxical phenomenon. While an acute, pulsatile administration of LHRH stimulates the pituitary gonadotrophs to release LH and follicle-stimulating hormone (FSH), continuous administration of a potent LHRH agonist leads to a sustained suppression of gonadotropin secretion.[5] This occurs through a multi-step process:

-

Initial Flare: The initial binding of the agonist to the LHRH receptors causes a transient surge in LH and FSH release, often referred to as a "flare-up" effect.[6]

-

Receptor Downregulation: Continuous exposure to the agonist leads to the internalization and downregulation of LHRH receptors on the surface of pituitary cells.[5]

-

Desensitization: The remaining receptors become uncoupled from their downstream signaling pathways, leading to a state of desensitization.[5]

-

Suppression of Gonadotropin and Sex Steroid Production: The combination of receptor downregulation and desensitization results in a profound and sustained suppression of LH and FSH secretion. This, in turn, leads to a dramatic reduction in the production of gonadal steroids, such as testosterone (B1683101) in men and estrogen in women, achieving a state of "medical castration."[5]

Signaling Pathways of the LHRH Receptor

The LHRH receptor is a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, it primarily couples to the Gαq/11 protein. Upon agonist binding, this initiates a signaling cascade that leads to the release of LH and FSH.

Interestingly, in some cancer cells, such as prostate cancer cells, the LHRH receptor has been shown to couple to Gαi proteins, which can lead to direct anti-proliferative effects.

Experimental Protocols for LHRH Agonist Characterization

The development of potent LHRH agonists relies on a battery of in vitro and in vivo assays to characterize their binding affinity, potency, and biological effects.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the LHRH receptor.

Objective: To quantify the affinity of an LHRH agonist for its receptor.

Materials:

-

Membrane preparations from pituitary tissue or cells expressing the LHRH receptor.

-

Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Triptorelin) as the ligand.

-

Unlabeled LHRH agonist (test compound and a reference standard).

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound and the receptor preparation in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound ligand are retained on the filter, while the free ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro LH Release Assay

This assay measures the potency (EC50) of an LHRH agonist in stimulating LH release from pituitary cells.

Objective: To determine the functional potency of an LHRH agonist.

Materials:

-

Primary pituitary cell cultures or a pituitary cell line (e.g., LβT2 cells).

-

Culture medium (e.g., DMEM with serum).

-

LHRH agonist (test compound).

-

Reagents for quantifying LH (e.g., ELISA kit).

Protocol:

-

Cell Culture: Culture pituitary cells in multi-well plates until they reach a desired confluency.

-

Stimulation: Replace the culture medium with a serum-free medium containing varying concentrations of the LHRH agonist. Include a negative control (medium alone) and a positive control (a known potent LHRH agonist).

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for LH release.

-

Sample Collection: Collect the cell culture supernatant.

-

LH Quantification: Measure the concentration of LH in the supernatant using a specific and sensitive method like an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the LH concentration against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal LH release) is determined from the dose-response curve.

In Vivo Animal Models

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of LHRH agonists.

Objective: To assess the in vivo effects of an LHRH agonist on gonadotropin and sex steroid levels.

Animal Model: Typically, adult male rats or mice are used.

Protocol:

-

Acclimatization: Acclimatize the animals to the laboratory conditions.

-

Treatment: Administer the LHRH agonist via a clinically relevant route (e.g., subcutaneous or intramuscular injection). Different dose levels are tested. A control group receives the vehicle only.

-

Blood Sampling: Collect blood samples at various time points after administration (e.g., baseline, and several hours, days, and weeks post-injection).

-

Hormone Analysis: Measure the serum concentrations of LH, FSH, and testosterone (in males) or estrogen (in females) using validated immunoassays.

-

Data Analysis: Analyze the time course of hormone levels for each treatment group. For agonists, an initial surge followed by a sustained suppression of hormone levels is expected.

The LHRH Agonist Drug Discovery and Development Workflow

The journey from a lead compound to a clinically approved LHRH agonist is a long and rigorous process. The following diagram illustrates the typical workflow.

Conclusion

The discovery and development of potent LHRH agonists represent a triumph of rational drug design and a deep understanding of endocrine physiology. Through strategic molecular modifications, scientists have transformed a short-lived native hormone into a powerful class of therapeutics with broad clinical applications.[2] The continued exploration of their mechanisms of action and the development of novel formulations and delivery systems promise to further enhance their therapeutic utility and improve the lives of patients with hormone-dependent diseases. This guide has provided a technical foundation for researchers and drug development professionals to understand the core principles behind these remarkable drugs, from their molecular interactions to their clinical development pathway.

References

- 1. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteinizing hormone-releasing hormone agonists in the treatment of prostate cancer: a review of their discovery, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonistic Role of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH in Gonadotropin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH, commercially known as Goserelin (B1671991). This potent gonadotropin-releasing hormone (GnRH) receptor agonist plays a significant role in manipulating the hypothalamic-pituitary-gonadal axis, with critical applications in clinical medicine and research.

Core Mechanism of Action: A Biphasic Response

This compound is a superagonist of the GnRH receptor.[1] Its mechanism of action is characterized by a biphasic response on the anterior pituitary's gonadotroph cells.

Initial Phase: Stimulation

Upon initial administration, this compound binds to and activates GnRH receptors, mimicking the action of endogenous GnRH.[2] This leads to a transient surge in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This initial stimulatory phase is often referred to as the "flare effect."

Secondary Phase: Downregulation and Desensitization

Continuous or prolonged exposure to this compound leads to a paradoxical suppression of gonadotropin release. This is a consequence of the sustained presence of the agonist, which causes a downregulation and desensitization of the GnRH receptors on the pituitary gonadotrophs.[2][3] The internalization of the receptors renders the cells refractory to further stimulation, ultimately leading to a significant reduction in LH and FSH secretion.[3] This sustained suppression of gonadotropins results in a decrease in the production of gonadal steroids, such as testosterone (B1683101) in males and estradiol (B170435) in females, to castrate or post-menopausal levels.[3][5]

Quantitative Pharmacological Data

A similar LHRH analog, D-Ser(tBu)6-LH-RH-EA10, was found to be approximately 40 times more effective than native LHRH in stimulating the release of both LH and FSH in normally cyclic women. Another study on a related analog, D-Ser(TBU)6-Des Gly10-LHRH-ethylamide, reported a relative potency of about sixty times that of the parent peptide for FSH and forty times for LH.

| Parameter | Species | Value | Notes |

| Pharmacokinetics | |||

| Half-life (t½) | Human (male) | 4.2 hours | Following subcutaneous administration of an aqueous solution.[5][6] |

| Half-life (t½) | Human (female) | 2.3 hours | Following subcutaneous administration of an aqueous solution.[5][6] |

| In Vivo Effects | |||

| Time to Testosterone Suppression | Rat | Day 4 | Following a single intramuscular injection of an extended-release formulation.[2] |

| Duration of Testosterone Suppression | Rat | Maintained until day 35 | At doses of 0.72 and 1.44 mg/kg of an extended-release formulation.[2] |

| Hormonal Effects (Initial) | Human | Initial increase in LH, FSH, testosterone (males), and estradiol (females) | "Flare effect" observed at the beginning of therapy.[5] |

| Hormonal Effects (Chronic) | Human | Suppression of LH, FSH, testosterone, and estradiol to castrate/menopausal levels | Due to pituitary desensitization.[5] |

Experimental Protocols

In Vitro Assessment of Gonadotropin Release from Pituitary Cells

This protocol outlines a general procedure for evaluating the effect of this compound on LH and FSH release from primary pituitary cell cultures.

1. Pituitary Gland Dissociation:

- Euthanize adult male rats (e.g., Sprague-Dawley) according to institutional guidelines.

- Aseptically remove the anterior pituitary glands.

- Mechanically mince the tissue and enzymatically digest it using a suitable enzyme cocktail (e.g., trypsin, collagenase, and DNase) to obtain a single-cell suspension.

2. Cell Culture:

- Plate the dispersed pituitary cells in appropriate culture plates (e.g., 24-well plates) at a desired density in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and other necessary growth factors).

- Allow the cells to adhere and recover for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

3. Stimulation with this compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and then dilute to final concentrations in the culture medium.

- Wash the pituitary cells with a serum-free medium.

- Add the medium containing different concentrations of the LHRH analog to the wells. Include a vehicle control group.

- Incubate for a defined period (e.g., 4 hours) to stimulate gonadotropin release.

4. Sample Collection and Analysis:

- Collect the culture medium from each well.

- Centrifuge the collected medium to remove any cellular debris.

- Measure the concentrations of LH and FSH in the supernatant using specific and validated immunoassays (e.g., ELISA or RIA).

- Normalize the hormone levels to the total protein content of the cells in each well.

In Vivo Assessment of Gonadotropin Release in Animal Models

This protocol describes a general method for studying the in vivo effects of this compound on gonadotropin levels in rats.

1. Animal Model:

- Use adult male or female rats (e.g., Wistar or Sprague-Dawley), acclimatized to the laboratory conditions.

2. Administration of this compound:

- Prepare the LHRH analog for administration. For acute studies, it can be dissolved in a sterile vehicle (e.g., saline). For chronic studies, a depot formulation can be used.

- Administer the compound via a suitable route, such as subcutaneous or intramuscular injection. Include a vehicle-treated control group.

3. Blood Sampling:

- Collect blood samples at various time points before and after administration of the analog. The sampling schedule should be designed to capture both the initial stimulatory phase and the subsequent suppressive phase.

- Blood can be collected via tail vein, saphenous vein, or through a cannula implanted in a major blood vessel for frequent sampling.

4. Hormone Analysis:

- Process the blood samples to obtain serum or plasma.

- Measure the concentrations of LH, FSH, testosterone (in males), or estradiol (in females) using specific and validated immunoassays.

5. Data Analysis:

- Analyze the time course of hormone changes in response to the LHRH analog treatment compared to the control group.

Signaling Pathways and Visualizations

The biological effects of this compound are mediated through the GnRH receptor, a G-protein coupled receptor (GPCR). The activation of this receptor triggers a cascade of intracellular signaling events.

GnRH Receptor Signaling Pathway

Upon binding of this compound, the GnRH receptor couples to the Gq/11 family of G proteins. This initiates the following key signaling events:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the increased intracellular Ca2+, activates PKC.

-

MAPK Cascade Activation: PKC and other signaling intermediates activate the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38.

-

Gene Transcription and Hormone Release: These signaling pathways ultimately lead to the phosphorylation of transcription factors, promoting the expression of the common α-subunit and the specific β-subunits of LH and FSH. The increased intracellular calcium also plays a direct role in the exocytosis of gonadotropin-containing secretory granules.

Caption: GnRH Receptor Signaling Cascade.

Experimental Workflow for In Vitro Gonadotropin Release Assay

The following diagram illustrates the key steps in an in vitro experiment to assess the effect of this compound on gonadotropin release from pituitary cells.

Caption: In Vitro Gonadotropin Release Assay Workflow.

Logical Relationship of Biphasic Gonadotropin Response

The biphasic effect of this compound on gonadotropin release is a fundamental concept in its pharmacology.

Caption: Biphasic Effect on Gonadotropin Release.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Understanding the Pituitary-Gonadal Axis Response to LHRH Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the complex interplay between Luteinizing Hormone-Releasing Hormone (LHRH) analogs and the hypothalamic-pituitary-gonadal (HPG) axis. It details the mechanisms of action, signaling pathways, and quantitative hormonal responses associated with both LHRH agonists and antagonists, offering a critical resource for professionals in endocrine research and pharmaceutical development.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Baseline

The HPG axis is the cornerstone of reproductive endocrinology. The hypothalamus initiates the cascade by secreting LHRH (also known as Gonadotropin-Releasing Hormone, GnRH) in a pulsatile manner. This stimulates the anterior pituitary gland to release two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In males, LH stimulates the Leydig cells in the testes to produce testosterone (B1683101), while FSH supports spermatogenesis. In females, LH and FSH act on the ovaries to regulate the menstrual cycle, estrogen production, and ovulation. Testosterone and estrogen then exert negative feedback on both the hypothalamus and pituitary to tightly regulate hormone levels.

LHRH Analogs: Mechanism of Action

LHRH analogs are synthetic peptides that modify the HPG axis, leading to a profound suppression of gonadal sex steroid production. They are broadly classified into two categories—agonists and antagonists—which achieve this outcome through distinct mechanisms.

LHRH Agonists: Biphasic Response

LHRH agonists (e.g., leuprolide, goserelin, triptorelin) are designed to be more potent and have a longer half-life than native LHRH. Upon initial administration, they cause a powerful stimulation of the LHRH receptors on pituitary gonadotrophs, leading to a surge in LH and FSH secretion. This "flare-up" phenomenon results in a transient increase in testosterone and estrogen levels, which can last for several days to a few weeks.

However, the continuous, non-pulsatile stimulation by the agonist leads to a desensitization of the pituitary gonadotrophs. This process involves two key events:

-

Receptor Downregulation: The number of LHRH receptors on the cell surface is significantly reduced.

-

Signal Transduction Uncoupling: The remaining receptors become uncoupled from their intracellular signaling pathways.

This state of pituitary desensitization effectively creates a "medical castration," where the gonads are no longer stimulated to produce sex hormones. Castrate levels of testosterone are typically achieved within 2 to 4 weeks of initiating therapy. This effect is reversible upon cessation of treatment.

LHRH Antagonists: Competitive Inhibition

LHRH antagonists (e.g., degarelix) work by competitively binding to the LHRH receptors in the anterior pituitary. By occupying these receptors, they prevent endogenous LHRH from binding and initiating signal transduction, thereby blocking the release of LH and FSH from the outset.

This mechanism results in a rapid, profound, and sustained reduction in gonadotropins and, consequently, sex steroids. Unlike agonists, antagonists do not cause an initial hormonal surge or "flare-up," making them a preferred option in clinical situations where a testosterone spike could be dangerous, such as in patients with advanced prostate cancer at risk of spinal cord compression. The suppression of testosterone is immediate, with castrate levels often achieved within three days.

The Initial Testosterone Surge with LHRH Agonist Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing hormone-releasing hormone (LHRH) agonists are a cornerstone in the management of hormone-sensitive conditions, most notably advanced prostate cancer. Their mechanism of action, however, is characterized by a paradoxical initial surge in testosterone (B1683101) levels, commonly referred to as "testosterone flare." This transient hyperandrogenism can have significant clinical implications, necessitating a thorough understanding by researchers and drug development professionals. This technical guide provides an in-depth analysis of the initial testosterone surge, detailing the underlying signaling pathways, the kinetics of the hormonal fluctuations, and the methodologies employed in its study. Quantitative data from clinical investigations of various LHRH agonists are summarized, and detailed experimental protocols are provided to facilitate further research in this domain.

Mechanism of Action: The Biphasic Response to LHRH Agonists

The physiological regulation of testosterone production is governed by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases LHRH in a pulsatile manner, which stimulates the LHRH receptors on the anterior pituitary gonadotrophs. This, in turn, triggers the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH then acts on the Leydig cells in the testes to stimulate testosterone production.

LHRH agonists are synthetic analogs of the natural LHRH decapeptide. Upon initial administration, these agonists bind to and activate the LHRH receptors on pituitary gonadotrophs, mimicking the action of endogenous LHRH.[1][2] This leads to an initial, supraphysiological release of LH and FSH, resulting in a subsequent surge in serum testosterone levels.[3][4]

However, the continuous presence of the LHRH agonist, as opposed to the natural pulsatile stimulation, leads to a state of receptor desensitization and downregulation.[1][5] This process involves the uncoupling of the LHRH receptor from its intracellular signaling machinery and a reduction in the number of receptors on the cell surface.[5] The sustained stimulation ultimately leads to a profound suppression of LH and FSH release, thereby achieving a state of medical castration with significantly reduced testosterone levels.[1][6]

Signaling Pathway of LHRH Agonist-Induced Gonadotropin Release

The LHRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[7] The initial stimulatory phase of LHRH agonist action is mediated by the following intracellular signaling cascade:

-

Receptor Binding and G-Protein Activation: The LHRH agonist binds to the LHRH receptor on the gonadotroph cell membrane. This induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.[8]

-

Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).[8]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Calcium Mobilization and Protein Kinase C Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[9]

-

MAPK Cascade Activation: PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway.[10]

-

Gonadotropin Synthesis and Release: The activation of these downstream signaling pathways ultimately leads to the synthesis and exocytosis of LH and FSH from the gonadotrophs.[9]

Quantitative Analysis of the Initial Testosterone Surge

The magnitude and duration of the testosterone surge vary among different LHRH agonists and are influenced by the specific formulation and dosage. The following tables summarize quantitative data from clinical studies for commonly used LHRH agonists.

Table 1: Kinetics of Testosterone Surge with Leuprolide Acetate

| Study Parameter | 7.5 mg (1-month depot) | 22.5 mg (3-month depot) | 45 mg (6-month depot) |

| Baseline Testosterone (ng/dL) | ~400 | ~350-450 | ~350-450 |

| Peak Testosterone (ng/dL) | ~600-650 | ~550-650 | ~550-650 |

| Time to Peak | Day 2-4 | Day 2-4 | Day 2-4 |

| Time to Castration (<50 ng/dL) | Within 3-4 weeks[3] | Within 3-4 weeks | Within 4 weeks[11] |

Table 2: Kinetics of Testosterone Surge with Goserelin (B1671991) Acetate

| Study Parameter | 3.6 mg (1-month depot) | 10.8 mg (3-month depot) |

| Baseline Testosterone (ng/dL) | ~400-450 | ~400-450 |

| Peak Testosterone (ng/dL) | Increase of ~50-60% from baseline | Increase of ~50-60% from baseline |

| Time to Peak | Day 2-3 | Day 2-3 |

| Time to Castration (<50 ng/dL) | By day 21-28[12] | By day 21-28 |

Table 3: Kinetics of Testosterone Surge with Triptorelin (B344507)

| Study Parameter | 3.75 mg (1-month depot) | 11.25 mg (3-month depot) | 22.5 mg (6-month depot) |

| Baseline Testosterone (nmol/L) | ~14-15 | ~14-15 | ~14-15 |

| Peak Testosterone (nmol/L) | ~28[13] | ~28 | ~28 |

| Time to Peak | ~Day 3[14] | ~Day 3 | ~Day 3 |

| Time to Castration (<1.735 nmol/L) | By day 29[15] | By day 22[13] | By day 29[16] |

Table 4: Kinetics of Testosterone Surge with Buserelin (B193263)

| Study Parameter | Subcutaneous/Intranasal |

| Baseline Testosterone (ng/dL) | ~400-500 |

| Peak Testosterone (ng/dL) | Increase during the first week[17] |

| Time to Peak | First few days |

| Time to Castration (<100 ng/dL) | By week 4[17] |

Experimental Protocols

In Vitro Assessment of LHRH Agonist Activity

-

Cell Culture: Primary pituitary cells or immortalized gonadotroph cell lines (e.g., LβT2, αT3-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells are treated with varying concentrations of the LHRH agonist for different time points.

-

Hormone Quantification: The cell culture supernatant is collected to measure the concentration of secreted LH and FSH using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Signaling Pathway Analysis: Cell lysates are collected to analyze the activation of downstream signaling molecules (e.g., phosphorylated ERK, PKC) via Western blotting or to measure changes in gene expression of gonadotropin subunits using quantitative real-time PCR (qPCR).

In Vivo Assessment in Animal Models

-

Animal Model: Male rats (e.g., Sprague-Dawley, Wistar) are commonly used.

-

Drug Administration: The LHRH agonist is administered via a clinically relevant route (e.g., subcutaneous or intramuscular injection).

-

Blood Sampling: Blood samples are collected at multiple time points pre- and post-administration (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then daily or weekly).[6]

-

Hormone Measurement: Serum concentrations of LH, FSH, and testosterone are quantified using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clinical Trial Methodology

-

Study Design: Randomized controlled trials are the gold standard.[18][19]

-

Patient Population: Typically includes men with hormone-sensitive advanced prostate cancer.

-

Intervention: Administration of the LHRH agonist according to the specified dosing regimen.

-

Blood Sampling: Frequent blood sampling is conducted, especially during the initial weeks of treatment, to capture the testosterone surge and subsequent decline.[18]

-

Hormone Analysis: Serum testosterone levels are measured using highly sensitive and specific methods such as LC-MS/MS or validated immunoassays.

-

Clinical Flare Assessment: Patients are monitored for clinical signs and symptoms of disease flare, which may include increased bone pain, urinary symptoms, or neurological complications.[20]

Testosterone Measurement Protocols

-

Principle: A competitive binding assay where radiolabeled testosterone ([¹²⁵I]-testosterone) competes with unlabeled testosterone in the sample for a limited number of antibody binding sites.[5]

-

Procedure:

-

Serum samples, standards, and controls are incubated with a specific anti-testosterone antibody and a known amount of [¹²⁵I]-testosterone.

-

After incubation, the antibody-bound testosterone is separated from the free testosterone.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of testosterone in the sample is determined by comparing its radioactivity with a standard curve.

-

-

Principle: A highly specific and sensitive method that separates testosterone from other serum components by liquid chromatography and then identifies and quantifies it based on its mass-to-charge ratio.[7][10]

-

Procedure:

-

Sample Preparation: An internal standard (e.g., deuterated testosterone) is added to the serum sample. Proteins are precipitated, and testosterone is extracted using a liquid-liquid or solid-phase extraction method.[9][15]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where testosterone is separated from other molecules on a chromatographic column.

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. Testosterone is ionized, and specific parent and daughter ions are selected and detected, allowing for highly specific quantification.[7]

-

Conclusion

The initial testosterone surge is an inherent pharmacological property of LHRH agonists that has significant implications for both clinical practice and drug development. A comprehensive understanding of the underlying molecular mechanisms, the kinetics of the hormonal response, and the methodologies for its investigation is crucial for researchers and scientists in this field. The data and protocols presented in this guide are intended to serve as a valuable resource for the continued development and optimization of hormonal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Sustained suppression of testosterone production by the luteinising-hormone releasing-hormone agonist buserelin in patients with advanced prostate carcinoma. A new therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.2. Testosterone radioimmunoassay in males [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. A non-chromatographic radioimmunoassay of testosterone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats | MDPI [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. ovid.com [ovid.com]

- 11. LH-RH agonist, Zoladex (Goserelin), depot formulation in the treatment of prostatic cancer. Randomized dose-finding trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Three-month sustained-release form of triptorelin in patients with advanced prostatic adenocarcinoma: results of an open pharmacodynamic and pharmacokinetic multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nvkc.nl [nvkc.nl]

- 15. A 6-month sustained-release formulation of triptorelin for locally advanced or metastatic prostate cancer: a real-world experience in Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Similar frequency of testosterone surge after repeat injections of goserelin (Zoladex) 3.6 mg and 10.8 mg: results of a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Risk of disease flare with LHRH agonist therapy in men with prostate cancer: myth or fact? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Is the flare phenomenon clinically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. izotop.hu [izotop.hu]

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH molecular weight and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH. While specific experimental data for this particular analog is limited in publicly available literature, this document extrapolates its likely properties, biological functions, and relevant experimental protocols based on established knowledge of closely related and widely studied LHRH agonists such as Goserelin and Buserelin. The guide covers its physicochemical properties, mechanism of action, and standardized methodologies for its characterization and analysis.

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide released from the hypothalamus, plays a pivotal role in the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis. Synthetic LHRH analogs are a cornerstone in the therapeutic management of hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis.

This compound is a modified LHRH analog designed for enhanced potency and duration of action. The substitutions at positions 4, 6, and 10 are intended to increase receptor binding affinity and confer resistance to enzymatic degradation compared to the native LHRH. This guide will delve into the projected molecular characteristics and biological activities of this potent LHRH agonist.

Molecular Profile and Physicochemical Properties

The primary structure and key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 1311.45 g/mol | [1][2] |

| Molecular Formula | C61H86N18O15 | [1] |

| Canonical Name | This compound | |

| Synonyms | Not available | |

| Purity | Typically >98% (as determined by HPLC) | Inferred from related compounds[3] |

| Appearance | White to off-white lyophilized powder | Inferred from related compounds[3] |

| Solubility | Soluble in water | Inferred from related compounds |

| Storage | Store as a lyophilized powder at -20°C for long-term stability. Reconstituted solutions should be stored at 4°C for short-term use. | Inferred from related compounds[1][3] |

Mechanism of Action and Signaling Pathway

As an LHRH agonist, this compound is expected to mimic the action of endogenous LHRH but with a much higher potency and prolonged effect.[4] The mechanism involves a biphasic response:

-

Initial Stimulation (Flare-up): Upon administration, the analog binds to LHRH receptors on pituitary gonadotrophs, leading to an initial surge in the secretion of LH and FSH.[5][6] This can cause a transient increase in testosterone (B1683101) and estrogen levels.

-

Downregulation and Desensitization: Continuous stimulation of the LHRH receptors leads to their internalization and downregulation, rendering the gonadotrophs desensitized to further stimulation.[5][7] This results in a profound suppression of LH and FSH release, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids.[7]

This dual action is pivotal for its therapeutic efficacy in hormone-sensitive conditions.

Caption: LHRH Agonist Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not specifically published. However, the following are standard methodologies used for the synthesis, purification, and characterization of similar peptide analogs.

Peptide Synthesis and Purification

Objective: To synthesize and purify the peptide to a high degree of homogeneity.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the peptide sequence. The modified amino acids (Ac-Ser, tBu-D-Ser, and Azagly) are incorporated at their respective positions.

-

Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Lyophilization: Lyophilize the purified fractions to obtain a stable, dry powder.

Caption: Solid-Phase Peptide Synthesis Workflow.

Purity and Identity Confirmation

Objective: To confirm the purity and molecular identity of the synthesized peptide.

Methodology: Analytical RP-HPLC and Mass Spectrometry

-

Analytical RP-HPLC:

-

Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% TFA).

-

Inject the sample onto an analytical C18 column.

-

Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

-

Monitor the absorbance at 214 nm and 280 nm.

-

Purity is determined by the percentage of the main peak area relative to the total peak area.

-

-

Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Determine the monoisotopic mass of the peptide.

-

Compare the experimental mass with the theoretical mass calculated from the amino acid sequence.

-

Biological Activity Assays

Objective: To determine the biological potency of the LHRH analog.

In Vitro Receptor Binding Assay

Methodology:

-

Cell Culture: Use a cell line expressing the LHRH receptor (e.g., pituitary cells or a transfected cell line).

-

Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled LHRH analog (e.g., [125I]-Buserelin) and varying concentrations of the test peptide, this compound.

-

Separation and Counting: Separate the bound and free radioligand by filtration.

-

Data Analysis: Measure the radioactivity of the bound fraction and calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated to determine the binding affinity.

In Vivo Gonadotropin Release Assay

Methodology:

-

Animal Model: Use a suitable animal model (e.g., adult male rats).

-

Administration: Administer a single subcutaneous injection of the LHRH analog at various doses.

-

Blood Sampling: Collect blood samples at different time points post-injection.

-

Hormone Measurement: Measure the serum concentrations of LH and testosterone using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

-

Data Analysis: Plot the hormone concentrations over time to determine the peak response and duration of action.

Conclusion

This compound represents a potent synthetic LHRH agonist with potential therapeutic applications in hormone-dependent pathologies. While specific experimental data for this analog remains scarce, its properties and biological activities can be reliably inferred from the extensive knowledge of other LHRH superagonists. The experimental protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation, paving the way for further research and development in this important class of therapeutic peptides.

References

Methodological & Application

Application Notes and Protocols for In Vivo Study of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). LHRH analogs are a class of molecules that modulate the hypothalamic-pituitary-gonadal axis. Chronic administration of LHRH agonists, such as this compound, leads to the downregulation of LHRH receptors in the pituitary gland.[1] This desensitization results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone (B1683101) in males and estrogen in females.[1] This "medical castration" effect is the basis for their use in the treatment of hormone-dependent cancers, such as prostate cancer.[1][2] Furthermore, LHRH receptors have been identified on various tumor cells, suggesting that LHRH analogs may also exert direct anti-proliferative effects.[1]

This document provides a detailed protocol for an in vivo study to evaluate the efficacy of this compound in a preclinical model of prostate cancer.

Data Presentation

Table 1: Compound Information

| Parameter | Value | Reference |

| Full Name | (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone | N/A |

| CAS Number | 1926163-83-8 | [3] |

| Molecular Weight | 1311.45 g/mol | [3] |

| Formulation | Lyophilized powder | N/A |

Table 2: Proposed Dosing Regimen

| Group | Treatment | Dose | Route of Administration | Frequency |